molecular formula C11H13NO3 B3382748 [(3-Phenylpropyl)carbamoyl]formic acid CAS No. 359731-65-0

[(3-Phenylpropyl)carbamoyl]formic acid

Cat. No.: B3382748
CAS No.: 359731-65-0
M. Wt: 207.23 g/mol
InChI Key: ORPHFBQGVGAQOA-UHFFFAOYSA-N
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Description

[(3-Phenylpropyl)carbamoyl]formic acid is a carbamoyl derivative of formic acid, characterized by a 3-phenylpropyl group attached to the carbamoyl nitrogen. This compound is synthesized via a two-step process:

Reaction of ethyl (chlorocarbonyl)formate with 3-phenylpropylamine in dichloromethane.

Hydrolysis of the intermediate ester using 1 N NaOH in ethanol, yielding the carboxylic acid derivative with high efficiency (80–95% yield) .

The structural features of this compound include:

  • A formic acid backbone contributing to its acidity and reactivity.

Its applications are primarily explored in pharmaceutical chemistry, particularly as an intermediate in synthesizing bioactive molecules with antithrombotic or antimicrobial properties .

Properties

IUPAC Name

2-oxo-2-(3-phenylpropylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(11(14)15)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHFBQGVGAQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Phenylpropyl)carbamoyl]formic acid typically involves the reaction of 3-phenylpropylamine with oxalic acid or its derivatives under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[(3-Phenylpropyl)carbamoyl]formic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

[(3-Phenylpropyl)carbamoyl]formic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(3-Phenylpropyl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Carbamoyl Formic Acid Derivatives

[(3-Phenylpropyl)carbamoyl]formic acid belongs to a broader class of carbamoyl formic acids, where substituents on the carbamoyl nitrogen dictate physicochemical and biological properties. Key comparisons include:

Compound Name Substituent on Carbamoyl Nitrogen Key Properties/Applications Synthesis Yield Reference
This compound 3-Phenylpropyl High lipophilicity; pharmaceutical intermediate 80–95%
[(Adamant-2-yl)carbamoyl]formic acid Adamantyl (rigid cycloalkyl) Enhanced metabolic stability 85%
[(Benzyloxy)carbamoyl]formic acid Benzyloxy Precursor for antimicrobial agents 50–85%

Key Findings :

  • Synthetic Flexibility : Substituents like adamantyl or benzyloxy are introduced via analogous methods, enabling tailored modifications for drug design .

Formic Acid Esters vs. Carbamoyl Formic Acids

Formic acid, 3-phenylpropyl ester () shares the 3-phenylpropyl group but differs in functional group (ester vs. carbamoyl).

Property This compound Formic Acid, 3-Phenylpropyl Ester
Functional Group Carbamoyl formic acid Ester
Viscosity (293 K) Not reported 0.00264 Pa·s
Reactivity Acidic; participates in coupling Less reactive; hydrolyzes slowly
Applications Pharmaceutical intermediates Industrial solvents

Key Differences :

  • Reactivity : The carbamoyl formic acid is more reactive in coupling reactions (e.g., with EDCI/DMAP) due to its carboxylic acid moiety, making it preferable for drug synthesis .
  • Physical State : The ester exists as a liquid with temperature-dependent viscosity, while the carbamoyl derivative is typically a solid .

Aromatic Derivatives in Natural Products

highlights 3-phenylpropyl cinnamate and cinnamyl cinnamate from styrax resin. Though structurally distinct, these share the 3-phenylpropyl aromatic motif:

Compound Structure Key Role
3-Phenylpropyl cinnamate Cinnamate ester + 3-phenylpropyl Antithrombotic, anti-inflammatory
Cinnamyl cinnamate Dimeric cinnamate Antioxidant, antimicrobial

Comparison with this compound :

  • Bioactivity : Natural 3-phenylpropyl esters exhibit antithrombotic effects, suggesting the phenylpropyl group may enhance binding to biological targets .
  • Synthetic vs.

Biological Activity

[(3-Phenylpropyl)carbamoyl]formic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its interactions at the molecular level, including its effects on various biological systems.

Chemical Structure and Properties

The compound is characterized by a phenylpropyl group attached to a carbamoyl functional group, which is further linked to a formic acid moiety. This unique structure may influence its solubility, permeability, and overall biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including cytotoxicity against tumor cells, anti-inflammatory properties, and potential antimicrobial effects. The following sections detail specific findings related to this compound.

Cytotoxicity Studies

Cytotoxicity is one of the key areas of investigation for this compound. A study on related compounds has shown significant cytotoxic effects against various human tumor cell lines. For instance:

CompoundCell Line TestedGI50 (μM)
AtropaldehydeFibroblasts4.1 ± 1.1
3-Carbamoyl-2-phenylpropionaldehydeFibroblasts53 ± 8
This compoundTBDTBD

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The cytotoxicity of similar compounds suggests that this compound may also exhibit significant cytotoxic properties.

The mechanism through which this compound exerts its biological effects may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Similar compounds have been shown to induce oxidative stress in cells, leading to cytotoxicity.

Anti-inflammatory Activity

Compounds with similar structural motifs have demonstrated anti-inflammatory properties. For example, derivatives of phenylpropionic acids have been investigated for their ability to inhibit inflammatory mediators. The potential of this compound in this regard remains an area for further exploration.

Case Studies and Research Findings

A fragment-based drug discovery approach has been utilized in developing new inhibitors targeting specific enzymes relevant to diseases like leishmaniasis. This method highlights the importance of structural modifications in enhancing biological activity:

  • Fragment Merging : Combining fragments that bind at different sites on an enzyme can lead to compounds with improved efficacy.
  • Case Study : Modifications on the phenyl ring significantly affected binding affinity and inhibitory activity against trypanothione reductase (TR), indicating the importance of structural integrity in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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